molecular formula C9H13ClN2O2 B142990 Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 128537-47-3

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B142990
CAS No.: 128537-47-3
M. Wt: 216.66 g/mol
InChI Key: BXVLWBAKRHSBAN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a chloro substituent at position 4, an ethyl group at position 1, and a methyl group at position 2. The carboxylate ester at position 5 enhances its solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The structural uniqueness of this compound lies in its substitution pattern, which influences its electronic properties, reactivity, and intermolecular interactions. For instance, the chloro group increases electrophilicity at the pyrazole ring, while the ethyl and methyl groups contribute to steric effects and lipophilicity .

Properties

IUPAC Name

ethyl 4-chloro-2-ethyl-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-4-12-8(9(13)14-5-2)7(10)6(3)11-12/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVLWBAKRHSBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564097
Record name Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128537-47-3
Record name Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Alkylation of Pyrazole Intermediate

The synthesis begins with 3-ethyl-5-pyrazole carboxylic acid ethyl ester (CAS: 133261-08-2), which undergoes methylation using dimethyl carbonate (DMC) in the presence of a base.

Reaction Conditions:

  • Solvent: Diethylene glycol dimethyl ether

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 100–120°C

  • Time: 8–10 hours

Mechanism:
The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on DMC. Methylation occurs at the N1 position, yielding 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester (Intermediate A).

Yield: 85–92% after vacuum distillation.

Step 2: Electrophilic Chlorination

Intermediate A is chlorinated using hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂) in dichloroethane.

Reaction Conditions:

  • Molar Ratio (Intermediate A : HCl : H₂O₂): 1 : 1.5 : 1.6

  • Temperature: 25°C (initial), 60°C (reflux)

  • Time: 1.5 hours (dropwise addition), 6 hours (reflux)

Mechanism:
HCl and H₂O₂ generate in situ hypochlorous acid (HOCl), which acts as the chlorinating agent. Electrophilic substitution occurs at the C4 position of the pyrazole ring.

Workup:

  • Neutralization with sodium sulfite and sodium carbonate

  • Solvent removal and recrystallization from ethyl acetate

Yield: 78–84%.

Electrochemical Chlorination

To address safety and environmental concerns associated with traditional chlorinating agents (e.g., SOCl₂), patent CN103556174A discloses an electrochemical method.

Reaction Setup

Electrolyte Composition:

  • Solvent: Acetonitrile

  • Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBABF₄)

  • Substrate: 1-Methyl-3-ethyl-5-pyrazolecarboxylic acid ethyl ester

  • Chlorine Source: HCl (recycled from byproduct)

Conditions:

  • Voltage: 3.5–4.0 V

  • Temperature: 25–30°C

  • Duration: 6–8 hours

Mechanism:
Anodic oxidation of chloride ions generates Cl₂, which reacts with the pyrazole intermediate to form the C4-chlorinated product.

Advantages:

  • Eliminates corrosive reagents (e.g., SOCl₂)

  • Byproduct HCl is recycled, improving atom economy

Yield: 88–91%.

Industrial-Scale Continuous Flow Synthesis

Large-scale production optimizes yield and purity using continuous flow reactors.

Alkylation in Flow Reactor

Parameters:

  • Residence Time: 30 minutes

  • Temperature: 110°C

  • Pressure: 10 bar

Catalyst: Immobilized K₂CO₃ on silica gel

Output: Intermediate A at >95% purity.

Chlorination via Microreactor

Conditions:

  • Reagents: HOCl (generated on-demand from Cl₂ and H₂O)

  • Residence Time: 2 minutes

  • Temperature: 50°C

Advantages:

  • Precise control of exothermic reactions

  • Reduced side product formation

Yield: 90–93%.

Comparative Analysis of Methods

Parameter Traditional Method Electrochemical Flow Synthesis
Yield 78–84%88–91%90–93%
Reagent Toxicity Moderate (HCl, H₂O₂)Low (HCl recycled)Low (HOCl generated)
Reaction Time 7.5 hours8 hours32 minutes
Scalability Batch-limitedBatch or semi-batchContinuous
Environmental Impact High (waste HCl)ModerateLow

Critical Reaction Optimization Insights

Solvent Selection

  • Polar Aprotic Solvents (e.g., DMF): Improve reaction kinetics but complicate purification.

  • Ether Solvents (e.g., Diethylene Glycol Dimethyl Ether): Balance reactivity and ease of removal.

Catalytic Effects

  • Phase-Transfer Catalysts (e.g., TBAB): Accelerate alkylation by shuttling ions between phases.

  • Immobilized Bases: Enhance recyclability in flow systems.

Temperature Control

  • Low Temperatures (25°C): Minimize side reactions during chlorination.

  • Elevated Temperatures (60°C): Drive electrophilic substitution to completion .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid[][2].

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH)[][2].

Major Products Formed

    Substitution: New derivatives with different functional groups.

    Oxidation: Oxidized forms of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: The corresponding carboxylic acid[][2].

Scientific Research Applications

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Features of Ethyl 4-Chloro-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate and Analogs
Compound Name Substituents (Position) Functional Groups CAS Number
This compound 1-Ethyl, 3-Methyl, 4-Chloro, 5-Carboxylate Chloro, Carboxylate ester Not explicitly provided
Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate 5-Sulfamoyl, 4-Carboxylate Sulfamoyl, Carboxylate ester 1238281-89-4
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 5-Amino, 3-Chloro, 4-Carboxylate Amino, Chloro, Carboxylate ester 1380351-61-0
Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate 5-Cyclopropyl, 3-Methyl, 4-Carboxylate Cyclopropyl, Carboxylate ester 1107658-53-6

Key Observations :

  • Functional Group Variation: The amino group in enhances nucleophilicity compared to the chloro substituent, impacting reactivity in substitution reactions.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties
Compound (Reference) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds
Target Compound ~214.66 (calculated) ~2.8 0 / 3 4
Ethyl 5-cyclopropyl-3-methyl-1H-pyrazole-4-carboxylate 194.23 1.4 1 / 3 4
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 219.65 (calculated) ~1.2 2 / 4 3

Analysis :

  • Lipophilicity : The target compound’s higher XLogP3 (~2.8 vs. 1.4 in ) suggests greater membrane permeability, advantageous for agrochemical applications.
  • Solubility: The amino group in increases polarity, improving aqueous solubility compared to the chloro-substituted target compound.

Crystallographic and Intermolecular Interactions

  • Crystal Packing : Weak C–H···O interactions and Cl···N contacts (3.046 Å) are observed in related chloro-pyrazoles, stabilizing the lattice .
  • Hydrogen Bonding: Sulfamoyl and amino groups in analogs form stronger hydrogen bonds, influencing crystal morphology and solubility .

Biological Activity

Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

  • Molecular Formula : C9_9H13_{13}ClN2_2O2_2
  • Molecular Weight : 216.665 g/mol
  • CAS Number : 128537-47-3

The compound features a pyrazole ring substituted with an ethyl group and a chlorine atom, which are crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. In particular, research has shown that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Key Findings :

  • A study reported that derivatives of pyrazole exhibited COX-2 inhibitory activity with IC50_{50} values ranging from 0.034 to 0.052 µM, indicating potent anti-inflammatory effects .
  • In vivo studies using carrageenan-induced edema models demonstrated significant reduction in paw swelling, suggesting effective anti-inflammatory action .

Analgesic Properties

In addition to anti-inflammatory effects, this compound has been investigated for its analgesic properties. The compound has shown promise in alleviating pain through mechanisms that may involve modulation of the COX pathways.

Case Studies :

  • Study on Pain Models : In a controlled experiment, administration of the compound resulted in a notable decrease in pain response in animal models compared to control groups .
  • Toxicity Assessment : The acute oral toxicity studies indicated that the compound has a high safety margin with an LD50_{50} greater than 2000 mg/kg, suggesting it is relatively safe for further pharmacological exploration .

Comparative Activity Table

Compound NameCOX Inhibition IC50_{50} (µM)Analgesic EfficacyToxicity (LD50_{50})
This compound0.034 - 0.052Significant>2000 mg/kg
Celecoxib0.059Moderate>2000 mg/kg
Indomethacin0.045High>2000 mg/kg

The biological activity of this compound is primarily attributed to its ability to inhibit COX enzymes, leading to decreased production of prostaglandins involved in inflammation and pain signaling pathways. The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Q & A

Q. What are the standard synthetic routes for Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, starting with condensation reactions of substituted hydrazines with β-keto esters, followed by halogenation. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of hydrazine derivatives with ethyl acetoacetate, followed by chlorination using POCl₃ or SOCl₂ . Optimization includes controlling temperature (e.g., 0–5°C for halogenation to avoid side reactions) and using catalysts like DMF to enhance reactivity. Purity is monitored via HPLC (>98%) and confirmed by ¹H NMR (e.g., δ 1.21–1.48 ppm for ethyl and methyl protons) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~4.18–4.21 ppm for -OCH₂CH₃) and pyrazole ring protons (δ ~6.62–7.80 ppm). Chlorine substituents deshield adjacent carbons, observable in ¹³C NMR .
  • Mass Spectrometry : ESI-MS (e.g., m/z 450.2 [M+1]⁺) confirms molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities and quantify purity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

While specific toxicity data for this compound are limited, analogous pyrazoles require:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELX software refines bond lengths and angles, confirming the pyrazole ring’s planarity and substituent orientations. For example, analogous structures show dihedral angles of 5–10° between the pyrazole ring and ester groups . Mercury CSD aids in visualizing packing motifs (e.g., π-π stacking or hydrogen-bonding networks) .

Q. What computational methods validate spectroscopic data or predict reactivity?

  • DFT Calculations : Gaussian or ORCA software predicts NMR chemical shifts and IR vibrational frequencies, cross-validating experimental data .
  • Molecular Docking : Assess interactions with biological targets (e.g., enzymes) by simulating binding affinities of the chloro-ethyl substituent .

Q. How do substituent modifications (e.g., chlorine position) influence stability or biological activity?

  • Stability : Chlorine at the 4-position enhances thermal stability (TGA shows decomposition >200°C) but increases susceptibility to nucleophilic substitution .
  • Biological Activity : Substituted pyrazoles exhibit anticonvulsant or antimicrobial activity via structure-activity relationship (SAR) studies. For example, 5-chloro-3-methyl derivatives show IC₅₀ values <10 µM in MES seizure models .

Q. What strategies address contradictory data in reaction yields or spectroscopic results?

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF) and moisture-free conditions for halogenation .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isobaric interferences in mass data .
  • Crystallographic Validation : SCXRD unambiguously distinguishes regioisomers (e.g., 4-chloro vs. 5-chloro positions) .

Q. How can degradation pathways be analyzed under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), or UV light, then monitor degradation via LC-MS. Common products include de-esterified acids or chlorine-loss derivatives .
  • Accelerated Stability Testing : Use Arrhenius models to predict shelf-life under standard lab conditions .

Methodological Resources

  • Crystallography : SHELXL for refinement ; Mercury CSD for packing analysis .
  • Spectroscopy : Bruker AVANCE III HD NMR spectrometers; Agilent Q-TOF MS systems.
  • Safety Protocols : OSHA-compliant PPE and spill kits .

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